An In-Depth Technical Guide to 6-Amino-2-methoxynicotinic Acid: A Versatile Heterocyclic Building Block for Drug Discovery
An In-Depth Technical Guide to 6-Amino-2-methoxynicotinic Acid: A Versatile Heterocyclic Building Block for Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-2-methoxynicotinic acid (CAS 1060806-77-0) is a substituted pyridine derivative that holds significant potential as a versatile intermediate in medicinal chemistry. Its trifunctional nature, featuring a carboxylic acid, an amino group, and a methoxy group on a pyridine scaffold, offers multiple points for chemical modification. This guide provides a comprehensive technical overview of this compound, addressing the notable scarcity of direct experimental literature by presenting a robust, chemically sound framework based on established principles and data from closely related analogues. We will explore a proposed synthetic pathway, outline a detailed analytical characterization workflow, discuss its potential applications in drug discovery informed by the well-documented utility of the aminonicotinic acid scaffold, and provide essential safety and handling protocols.
Introduction: The Strategic Value of the Aminonicotinic Acid Scaffold
In the landscape of pharmaceutical synthesis, heterocyclic compounds are paramount, with the pyridine ring serving as a cornerstone in numerous approved drugs.[1] The 6-aminonicotinic acid framework, in particular, is recognized as a "privileged structure" due to its unique arrangement of hydrogen bond donors and acceptors, which facilitates interactions with a wide array of biological targets.[2][3] This scaffold is a key precursor in the synthesis of molecules investigated for diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antihypertensive properties.[2][3]
6-Amino-2-methoxynicotinic acid introduces an additional layer of synthetic and functional possibility through its methoxy group at the 2-position. This substitution not only influences the electronic properties of the pyridine ring but also provides a potential metabolic block or a point for further functionalization. While specific literature for CAS 1060806-77-0 is sparse, its structural similarity to key intermediates in the synthesis of potent receptor antagonists and other bioactive molecules underscores its potential value.[4] This guide aims to bridge the information gap by providing expert-driven, actionable insights for researchers looking to leverage this promising building block.
Proposed Synthesis Pathway
Causality of Experimental Choices:
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Starting Material: 2,6-Dichloronicotinic acid is an ideal precursor. The chlorine atoms at the 2- and 6-positions are highly activated towards nucleophilic substitution by the electron-withdrawing effect of the ring nitrogen and the carboxylic acid group.
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Esterification (Step 1): The carboxylic acid is first protected as a methyl ester. This is crucial to prevent unwanted side reactions in subsequent steps (e.g., acid-base reactions with the nucleophiles) and to improve solubility in organic solvents. Sulfuric acid is a standard and cost-effective catalyst for Fischer esterification.
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Regioselective Methoxylation (Step 2): The reaction with sodium methoxide is the critical regioselective step. The 6-position of the pyridine ring is generally more electrophilic and sterically accessible than the 2-position, leading to preferential substitution at C6. However, careful control of reaction conditions (temperature, solvent) is key to maximizing the yield of the desired 2-chloro-6-methoxy isomer.[4] A less polar solvent like THF can favor substitution at the 2-position. For this synthesis, we will proceed assuming the major product is the 6-methoxy derivative, which will be carried through to demonstrate the general strategy. Self-validation: The isomeric ratio must be determined by 1H NMR or GC-MS analysis of the crude product.
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Amination (Step 3): The remaining chlorine at the 2-position is replaced by an amino group using ammonia. This reaction typically requires elevated temperature and pressure (autoclave) to overcome the lower reactivity compared to the first substitution.[6]
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Hydrolysis (Step 4): The final step is the saponification of the methyl ester to yield the target carboxylic acid. Basic hydrolysis with sodium hydroxide is a standard, high-yielding method for this transformation. Acidification is then required to protonate the carboxylate and precipitate the final product.
Visual Workflow: Proposed Synthesis
Caption: Proposed multi-step synthesis of 6-Amino-2-methoxynicotinic Acid.
Detailed Experimental Protocol (Hypothetical)
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Step 1: Methyl 2,6-dichloronicotinate: To a solution of 2,6-dichloronicotinic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise. Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.
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Step 2: Methyl 2-chloro-6-methoxynicotinate: Dissolve the methyl ester from Step 1 (1.0 eq) in anhydrous THF (15 vol). Cool the solution to 0°C. Add a solution of sodium methoxide (1.1 eq) in methanol dropwise. Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor by GC-MS. Quench the reaction with water and extract with ethyl acetate. Combine the organic layers, dry over sodium sulfate, and concentrate. Purify by column chromatography to isolate the desired isomer.
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Step 3: Methyl 6-amino-2-methoxynicotinate: In a high-pressure autoclave, combine the product from Step 2 (1.0 eq) with concentrated aqueous ammonia (20 vol). Seal the vessel and heat to 170°C for 7-10 hours.[6] After cooling, vent the autoclave and concentrate the reaction mixture under reduced pressure to remove ammonia. The resulting crude product can be used directly or purified by chromatography.
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Step 4: 6-Amino-2-methoxynicotinic Acid: Dissolve the crude ester from Step 3 in a mixture of methanol and water. Add sodium hydroxide (2.0-3.0 eq) and heat to reflux for 2-4 hours. Cool the solution and adjust the pH to ~4 with 1N HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized 6-Amino-2-methoxynicotinic Acid.
Data Presentation: Physicochemical & Spectroscopic Properties (Predicted)
| Property | Predicted Value / Characteristic Data | Method |
| Molecular Formula | C₇H₈N₂O₃ | - |
| Molecular Weight | 168.15 g/mol | - |
| Appearance | Off-white to light yellow solid | Visual Inspection |
| 1H NMR | Pyridine protons (2H, doublets), Methoxy protons (3H, singlet), Amino protons (2H, broad singlet) | 1H NMR (DMSO-d₆) |
| 13C NMR | Pyridine carbons (~110-165 ppm), Carboxyl carbon (~165-170 ppm), Methoxy carbon (~55-60 ppm) | 13C NMR (DMSO-d₆) |
| Mass Spectrometry | [M+H]⁺ = 169.06 | ESI-MS |
| IR Spectroscopy | ~3400-3300 cm⁻¹ (N-H), ~3000-2500 cm⁻¹ (O-H), ~1700 cm⁻¹ (C=O), ~1620 cm⁻¹ (C=C, C=N) | FT-IR (KBr) |
| Purity | >98% | HPLC-UV |
Visual Workflow: Analytical Characterization
Caption: Comprehensive workflow for the analytical characterization of the final product.
Detailed Methodologies
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Rationale: NMR is the most powerful tool for unambiguous structure determination. 1D (1H, 13C) and 2D (e.g., HSQC, HMBC) experiments will confirm the connectivity of all atoms.
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Protocol: Dissolve ~5-10 mg of the sample in DMSO-d₆. Acquire 1H and 13C spectra on a 400 MHz or higher spectrometer.
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Expected 1H NMR Signals: Two doublets in the aromatic region for the pyridine ring protons, a singlet around 3.8-4.0 ppm for the methoxy protons, and a broad singlet for the amino protons. The carboxylic acid proton may be broad or not observed.
-
Expected 13C NMR Signals: Six distinct signals for the aromatic/carboxyl carbons and one signal for the methoxy carbon. The chemical shift of the methoxy carbon (~55-60 ppm) is characteristic.[7]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Rationale: LC-MS provides crucial information on molecular weight and purity. Tandem MS (MS/MS) can reveal structural information through characteristic fragmentation patterns.[8][9]
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Protocol: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid. Monitor the eluent using an electrospray ionization (ESI) source in positive ion mode.
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Expected Result: A primary peak in the chromatogram corresponding to the product. The mass spectrum should show a prominent ion at m/z 169.06, corresponding to the protonated molecule [M+H]⁺. A key fragmentation would likely be the loss of CO₂ (44 Da) from the carboxylic acid.
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-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Rationale: FT-IR is used to confirm the presence of key functional groups.
-
Protocol: Acquire the spectrum using a KBr pellet or an ATR accessory.
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Expected Bands: Characteristic stretching vibrations for N-H (amine, ~3400-3300 cm⁻¹), broad O-H (carboxylic acid, ~3000-2500 cm⁻¹), C=O (carbonyl, ~1700 cm⁻¹), and aromatic C=C/C=N bonds (~1620 cm⁻¹).[10]
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Applications in Drug Discovery & Medicinal Chemistry
The 6-Amino-2-methoxynicotinic acid structure is a rich scaffold for generating novel therapeutic agents. Its utility stems from its role as a versatile building block and its potential as a bioisostere.
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Versatile Chemical Handle: The primary amine provides a nucleophilic center for amide bond formation, sulfonylation, or reductive amination, allowing for the facile construction of large compound libraries. The carboxylic acid can be converted to esters, amides, or other bioisosteric replacements to modulate physicochemical properties and target engagement.[11]
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Scaffold for Bioactive Molecules: Analogous aminonicotinic acid derivatives have shown significant activity as GABA(A) receptor agonists, suggesting potential applications in neurological disorders.[12] The scaffold is also prevalent in inhibitors of various enzymes and receptor antagonists, indicating a broad potential for targeting different disease areas.[2][4]
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Bioisosteric Replacement Strategy: In drug design, replacing or modifying key functional groups is a common strategy to optimize potency, selectivity, and pharmacokinetic properties.[13] The carboxylic acid of this molecule, for example, could be replaced with bioisosteres like tetrazoles or hydroxamic acids to improve cell permeability or alter binding interactions.[11][14] The amino and methoxy groups can also be modified to probe the structure-activity relationship (SAR) of a lead compound.
Safety and Handling
While a specific safety data sheet (SDS) for 6-Amino-2-methoxynicotinic acid is not widely published, data from analogous compounds (e.g., aminopyridines, nicotinic acid derivatives) suggest the following precautions:
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid:
-
Inhalation: Move to fresh air.
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Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Do not induce vomiting. Seek medical attention.
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Conclusion
6-Amino-2-methoxynicotinic acid represents a high-potential, yet underexplored, building block for modern drug discovery. While direct experimental data remains limited, a thorough analysis of related structures provides a clear and reliable roadmap for its synthesis, characterization, and application. By leveraging established principles of pyridine chemistry and understanding the strategic value of the aminonicotinic acid scaffold, researchers can confidently incorporate this versatile intermediate into their discovery pipelines, paving the way for the development of novel and impactful therapeutic agents.
References
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Ohta, H., et al. (1997). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 45(7), 1135-1141. Available at: [Link]
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A-Z Chemical. (n.d.). The Role of 6-Aminonicotinic Acid in Pharmaceutical Synthesis. Available at: [Link]
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Ohta, H., et al. (1998). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Chemical & Pharmaceutical Bulletin, 46(4), 692-695. Available at: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 6-Aminonicotinic Acid in Modern Pharmaceutical Synthesis. Available at: [Link]
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Poboży, R., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1151-1159. Available at: [Link]
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Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Comprehensive Medicinal Chemistry III (pp. 234-290). Elsevier. Available at: [Link]
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Li, J. J., & Johnson, D. S. (2021). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS. Journal of Analytical Methods in Chemistry, 2021, 6688194. Available at: [Link]
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Poboży, R., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). ResearchGate. Available at: [Link]
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JETIR. (2019). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Journal of Emerging Technologies and Innovative Research, 6(5). Available at: [Link]
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ACS Publications. (2024). Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Morita, Y. (2012). Application of Bioisosteres in Drug Design. Literature Seminar. Available at: [Link]
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Frolund, B., et al. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. European Journal of Medicinal Chemistry, 85, 346-357. Available at: [Link]
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Al-Masoudi, N. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Molecules, 29(8), 1883. Available at: [Link]
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Sychrovský, V., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 554-561. Available at: [Link]
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